Enhanced Potency and Efficacy at Cav2 Channels Compared to Parent Compound (R)-Roscovitine
GV-58 demonstrates significantly improved potency and efficacy as a calcium channel agonist relative to its parent molecule, (R)-roscovitine. In whole-cell patch clamp electrophysiology experiments on HEK293 cells expressing N-type (Cav2.2) or P/Q-type (Cav2.1) calcium channels, GV-58 exhibited a 3- to 4-fold increase in agonist potency and approximately 4-fold higher agonist efficacy compared to (R)-roscovitine [1][2].
| Evidence Dimension | Calcium channel agonist potency and efficacy |
|---|---|
| Target Compound Data | N-type EC50 = 7.21 ± 0.86 μM; P/Q-type EC50 = 8.81 ± 1.07 μM; Efficacy (normalized tail current integral) = 4.0-fold vs control |
| Comparator Or Baseline | (R)-roscovitine: N-type EC50 = 27.58 ± 1.65 μM; P/Q-type EC50 = 120 μM (literature); Efficacy = 1.0-fold vs control (baseline) |
| Quantified Difference | 3- to 4-fold greater potency; ~4-fold higher efficacy |
| Conditions | Whole-cell patch clamp electrophysiology in HEK293 cells expressing human Cav2.2 or Cav2.1 channels; tail current measurements following depolarizing voltage steps |
Why This Matters
This quantified enhancement in potency and efficacy translates directly to a larger therapeutic window and reduced dosing requirements for in vivo studies, while the substantial efficacy gain (4-fold) indicates a superior ability to augment calcium influx during physiological activity.
- [1] Tarr, T. B., Malick, W., Liang, M., Valdomir, G., Frasso, M., Lacomis, D., Reddel, S. W., Garcia-Ocano, A., Wipf, P., & Meriney, S. D. (2013). Evaluation of a novel calcium channel agonist for therapeutic potential in Lambert–Eaton myasthenic syndrome. Journal of Neuroscience, 33(25), 10559–10567. View Source
- [2] Tarr, T. B., Malick, W., Liang, M., Valdomir, G., Frasso, M., Lacomis, D., Reddel, S. W., Garcia-Ocano, A., Wipf, P., & Meriney, S. D. (2013). Table 1: Pharmacological profile of (R)-roscovitine and novel analogs. In Evaluation of a novel calcium channel agonist for therapeutic potential in Lambert–Eaton myasthenic syndrome. Journal of Neuroscience, 33(25), 10559–10567. View Source
